molecular formula C21H16BrF3N2O5 B11617573 ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate

ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate

Cat. No.: B11617573
M. Wt: 513.3 g/mol
InChI Key: RMFBHSJMKKLQMX-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(4Z)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and various functional groups such as bromine, hydroxyl, methoxy, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4Z)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the benzoate ester: The pyrazole intermediate is then esterified with ethyl benzoate in the presence of a suitable catalyst.

    Functional group modifications: The final steps involve introducing the bromine, hydroxyl, methoxy, and trifluoromethyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts that enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(4Z)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, and conditions such as reflux in polar solvents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ETHYL 4-[(4Z)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(4Z)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE
  • ETHYL 4-[(4Z)-4-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE

Uniqueness

The uniqueness of ETHYL 4-[(4Z)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16BrF3N2O5

Molecular Weight

513.3 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C21H16BrF3N2O5/c1-3-32-20(30)12-4-6-13(7-5-12)27-19(29)14(18(26-27)21(23,24)25)8-11-9-15(22)17(28)16(10-11)31-2/h4-10,28H,3H2,1-2H3/b14-8-

InChI Key

RMFBHSJMKKLQMX-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)OC)/C(=N2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=N2)C(F)(F)F

Origin of Product

United States

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